molecular formula C32H55N5O7 B12422780 cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]

cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]

Cat. No.: B12422780
M. Wt: 621.8 g/mol
InChI Key: XMKZYWLIQUJHIT-NSIJXKKGSA-N
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Description

Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] is a cyclic peptide composed of N-methyl-alanine, beta-alanine, D-oleucine, alpha-methyl-proline, alpha-methyl-isoleucine, and N-methyl-valine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by high-dilution conditions to prevent intermolecular reactions.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] can undergo oxidation reactions, particularly at the methionine residues if present.

    Reduction: Reduction reactions can target disulfide bonds within the peptide, if any.

    Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiols or disulfide-free peptides.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.

    Biology: Investigated for its stability and resistance to proteolytic enzymes, making it a candidate for drug development.

    Medicine: Potential therapeutic applications due to its stability and bioavailability.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[D-N(Me)Ala-Bala-D-Oleu-Pro-Ile-N(Me)Val]
  • Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-aMeaIle-N(Me)Ile]
  • Cyclo[Dl-Ala-Unk-N(Me)Ala-Unk-Gly-N(Me)Leu-Gly-N(Me)Val-N(Me)Phe]

Uniqueness

Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] is unique due to its specific sequence and cyclic structure, which confer enhanced stability and resistance to enzymatic degradation compared to linear peptides

Properties

Molecular Formula

C32H55N5O7

Molecular Weight

621.8 g/mol

IUPAC Name

(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14,16,19-pentamethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C32H55N5O7/c1-12-21(6)32(9)30(43)36(11)25(20(4)5)28(41)35(10)22(7)26(39)33-16-14-24(38)44-23(18-19(2)3)27(40)37-17-13-15-31(37,8)29(42)34-32/h19-23,25H,12-18H2,1-11H3,(H,33,39)(H,34,42)/t21-,22-,23+,25-,31-,32-/m0/s1

InChI Key

XMKZYWLIQUJHIT-NSIJXKKGSA-N

Isomeric SMILES

CC[C@H](C)[C@]1(C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@]2(C(=O)N1)C)CC(C)C)C)C)C(C)C)C)C

Canonical SMILES

CCC(C)C1(C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2(C(=O)N1)C)CC(C)C)C)C)C(C)C)C)C

Origin of Product

United States

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